Cyanin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

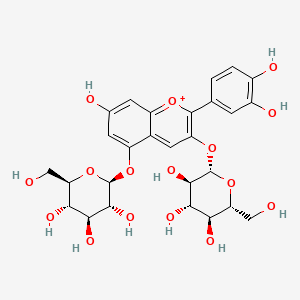

Cyanin is an anthothis compound cation that is cyanidin(1+) carrying two beta-D-glucosyl residues at positions 3 and 5. It has a role as a plant metabolite. It is an anthothis compound cation and a beta-D-glucoside. It derives from a cyanidin cation. It is a conjugate acid of a this compound betaine.

Applications De Recherche Scientifique

Structural Properties of Cyanins

Cyanins are comprised of two aza-heterocycles linked by a polymethine chain, which contributes to their distinctive optical properties such as fluorescence and redox activity. These features make cyanins highly tunable for specific applications in research and industry .

Optical Sensing and Imaging

Cyanins have been extensively utilized in optical sensing and imaging techniques. Their reactivity allows for the development of biosensors that can detect various biological analytes. For instance, cyanine dyes are employed in super-resolution microscopy, enhancing the visualization of cellular structures at nanometer resolution .

Case Study: Super-Resolution Imaging

- Technique : Use of cyanine-based fluorescent probes.

- Outcome : Improved resolution in imaging cellular components, enabling detailed studies of cellular dynamics.

Phototherapy

Cyanins are also being explored for their potential in phototherapy, particularly in cancer treatment. Their ability to absorb near-infrared light allows for deeper tissue penetration, making them suitable for targeted photodynamic therapy .

Case Study: Cancer Treatment

- Method : Application of cyanine dyes in photodynamic therapy.

- Results : Significant reduction in tumor size with minimal damage to surrounding tissues.

Antioxidant and Anticancer Activities

Cyanidin-3-O-glucoside (a derivative of cyanin) has shown promising antioxidant properties and anticancer activity. Studies indicate that this compound can protect against oxidative stress and inhibit the proliferation of cancer cells through various mechanisms .

| Property | Cyanidin-3-O-Glucoside | C3G Liposomes |

|---|---|---|

| Antioxidant Activity | High | Higher |

| Anticancer Activity | Effective | More effective |

| Mechanism | Scavenging free radicals | Enhanced cellular uptake |

Near-Infrared Photocatalysis

Recent advancements have introduced cyanins as photocatalysts in near-infrared photocatalysis. This application leverages their unique properties for chemical reactions under mild conditions, offering a sustainable approach to organic synthesis .

Case Study: Photocatalytic Reactions

- Application : Synthesis of organic compounds using cyanine-based photocatalysts.

- Findings : Efficient conversion rates with reduced energy requirements.

Safety Profile and Toxicity Studies

Research on the safety profile of cyanidin indicates that it is well-tolerated at certain doses, establishing a No Observed Adverse Effect Level (NOAEL) at 30 mg/kg/day in animal studies . This finding is crucial for its potential therapeutic applications.

Analyse Des Réactions Chimiques

Thermal Chain Shortening ("Blueing") of Heptamethine Cyanine Dyes

Heptamethine cyanine dyes (e.g., Cy7 ) undergo thermally induced chain shortening via a unique electrocyclic mechanism, producing pentamethine (Cy5 ) and trimethine (Cy3 ) analogs. This reaction blue-shifts absorption wavelengths by ~100 nm per two-carbon excision .

Key Experimental Findings:

| Entry | Conditions (Base, Solvent, Temp) | Time (h) | Products (Yield) |

|---|---|---|---|

| 5 | DIPEA, ACN, 70°C | 60 | Cy5 (18%), Cy3 (2%) |

| 6 | DIPEA, ACN, 100°C | 48 | Cy5 (51%), Cy3 (3%) |

| 7 | DIPEA, ACN, 180°C | 3 | Cy5 (38%), Cy3 (8%) |

| 14 | ACN, 100°C (no additives) | 60 | Cy5, Cy3, TMP, FB |

-

Cy7 undergoes 6-membered electrocyclic ring closure, releasing Fischer’s base (FB ) and 1,3,3-trimethyl-2-phenylindolium (TMP ).

-

FB acts as a carbon nucleophile, attacking Cy7 at C2’/C4’ positions to initiate chain shortening (Figure 5b ).

-

Proton shuffling in intermediates enables end-group exchange, forming asymmetric cyanines (e.g., AsCy6(NEt₂) ) or shorter chains.

-

Quantum chemical modeling (ωB97X-D/6-31G*/CPCM(MeCN)) confirms exergonic reaction steps, including Cy7 cyclization (−38.2 kcal/mol) and FB-Cy3 adduct formation (−20.4 kcal/mol) .

Solvent polarity strongly influences yields: dichloromethane (26% Cy5 ) outperforms ethanol (2% Cy5 ) due to reduced hydrogen bonding with FB .

Nucleophilic Addition in Cyanine Dye Formation

Cyanines form via nucleophilic attack between β-lactam hydrolysis products (e.g., penicillin acid) and glutaconic dialdehyde derivatives (DGD) .

Reaction Parameters:

| Parameter | Penicillin Acid | DGD | Cyanine Dye |

|---|---|---|---|

| LUMO Energy (eV) | +0.15 | -1.02 | -0.89 |

| Electron Density (C/N) | C: +0.32, N: -0.45 | C: +0.78 | C: +0.12 |

| Enthalpy (kcal/mol) | -89.4 | -102.1 | -153.8 |

-

Acid hydrolysis of penicillin generates penicillin acid, whose nucleophilic nitrogen (−0.45 charge) attacks the electrophilic carbonyl carbon (+0.78 charge) in DGD.

-

AM1 quantum-chemical calculations confirm favorable nucleophilic addition (ΔH = −153.8 kcal/mol for product) .

-

Planarization of the methine chain enables conjugation, producing visible-light absorption (400–700 nm).

Amine-Mediated Reactivity

Secondary/tertiary amines accelerate cyanine transformations through two pathways:

A. Base-Catalyzed Chain Shortening :

-

Tertiary amines (e.g., DIPEA) deprotonate intermediates, facilitating FB release and subsequent attacks on Cy7 .

-

Quinuclidine increases Cy3 yields to 24% at 100°C (Table 1, entry 11 ).

B. Nucleophilic Displacement :

-

Secondary amines (e.g., morpholine) displace FB end groups, forming asymmetric cyanines (AsCy6(Morph) ).

-

Reversible proton exchange enables end-group equilibration, evidenced by rapid morpholine/NEt₂ substitution (Figure 3b ).

Stability Trends

-

Cy5 and Cy3 resist thermal degradation at ≤175°C, unlike Cy7 .

-

Protic solvents (e.g., ethanol) inhibit FB reactivity, reducing chain-shortening yields .

These reactions underscore cyanines’ dual roles as photostable fluorophores and structurally dynamic substrates. Thermal blueing enables wavelength tuning for imaging applications, while nucleophilic pathways inform synthetic strategies for novel derivatives.

Propriétés

Numéro CAS |

20905-74-2 |

|---|---|

Formule moléculaire |

C27H31O16+ |

Poids moléculaire |

611.5 g/mol |

Nom IUPAC |

(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C27H30O16/c28-7-17-19(33)21(35)23(37)26(42-17)40-15-5-10(30)4-14-11(15)6-16(25(39-14)9-1-2-12(31)13(32)3-9)41-27-24(38)22(36)20(34)18(8-29)43-27/h1-6,17-24,26-29,33-38H,7-8H2,(H2-,30,31,32)/p+1/t17-,18-,19-,20-,21+,22+,23-,24-,26-,27-/m1/s1 |

Clé InChI |

RDFLLVCQYHQOBU-ZOTFFYTFSA-O |

SMILES |

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |

SMILES isomérique |

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |

SMILES canonique |

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |

Key on ui other cas no. |

20905-74-2 2611-67-8 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.